molecular formula C7H9N3O4S B2936150 Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate CAS No. 1429419-51-1

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate

Cat. No.: B2936150
CAS No.: 1429419-51-1
M. Wt: 231.23
InChI Key: PFDDPVBAUJSJLS-UHFFFAOYSA-N
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Description

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a thioester group at the 3-position. It is used in various chemical and biological applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with methyl thioacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, alcohols, sodium hydride, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound a valuable intermediate in various synthetic and biological applications .

Properties

IUPAC Name

methyl 2-(1-methyl-4-nitropyrazol-3-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-9-3-5(10(12)13)7(8-9)15-4-6(11)14-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDDPVBAUJSJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)SCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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